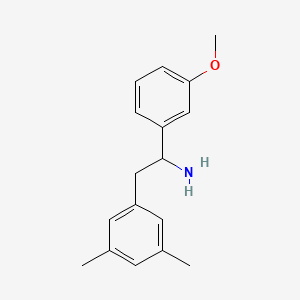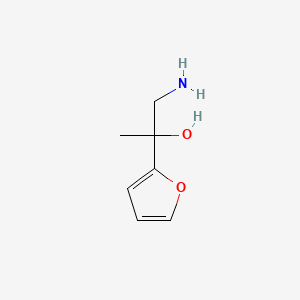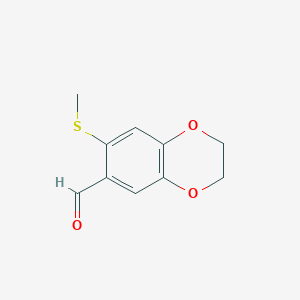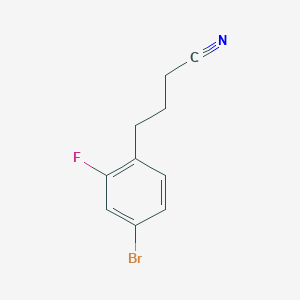
4-(4-Bromo-2-fluorophenyl)butanenitrile
説明
“4-(4-Bromo-2-fluorophenyl)butanenitrile” is a chemical compound with the CAS Number: 1057672-39-5. It has a molecular weight of 242.09 and its IUPAC name is 4-(4-bromo-2-fluorophenyl)butanenitrile .
Molecular Structure Analysis
The InChI code for “4-(4-Bromo-2-fluorophenyl)butanenitrile” is 1S/C10H9BrFN/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3H2 . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Carbon-Fluorine Bond Formation
One of the foundational aspects of chemical research involving fluorinated compounds is the formation of carbon-fluorine bonds. This process is crucial for the synthesis of various pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms impart to organic molecules, such as increased stability and lipophilicity. For example, the research by Barthazy et al. (1999) demonstrates the synthesis of a five-coordinate fluoro complex of ruthenium(II), which could be used for bromide/fluoride exchange reactions, highlighting the importance of controlled fluorination techniques in organic synthesis (Barthazy et al., 1999).
Advanced Materials and Sensors
Fluorinated compounds are also pivotal in the development of advanced materials and sensors. The unique electronic properties of fluorine-containing compounds make them ideal for various applications, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and fluorescence-based sensors. Zou et al. (2014) developed a novel NIR region fluoride sensor using an aza-boron-dipyrromethene (aza-BODIPY) fluorophore, showcasing the potential of fluorinated compounds in high-specificity sensing applications (Zou et al., 2014).
Bioconversion and Biosynthesis
The bioconversion processes involving similar compounds highlight the potential for biosynthesizing valuable chemicals from renewable resources. The engineered Escherichia coli strains for the production of 1,2,4-butanetriol from glucose or xylose, as detailed in research by Cao et al. (2015), suggest a framework for utilizing microbial synthesis to convert biomass into high-value fluorinated chemicals (Cao et al., 2015).
Organic Synthesis Methodologies
Research on the synthesis of similar compounds often involves novel organic synthesis methodologies that can be applied to the development of new drugs and materials. For instance, the practical synthesis approach for 2-fluoro-4-bromobiphenyl by Qiu et al. (2009) provides insights into the synthesis of complex fluorinated molecules, which could be relevant for synthesizing 4-(4-Bromo-2-fluorophenyl)butanenitrile in an efficient manner (Qiu et al., 2009).
Safety and Hazards
The safety data sheet for “4-(4-Bromo-2-fluorophenyl)butanenitrile” suggests that it should not be released into the environment . It’s also recommended to ensure adequate ventilation and use personal protective equipment as required . The compound is classified as having acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) .
将来の方向性
特性
IUPAC Name |
4-(4-bromo-2-fluorophenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVVZEIJTZBUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700689 | |
| Record name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-fluorophenyl)butanenitrile | |
CAS RN |
1057672-39-5 | |
| Record name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




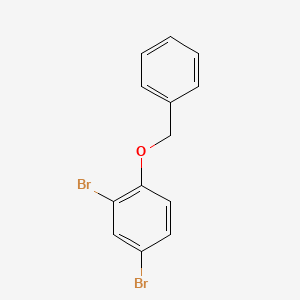

![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)

![4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1524730.png)
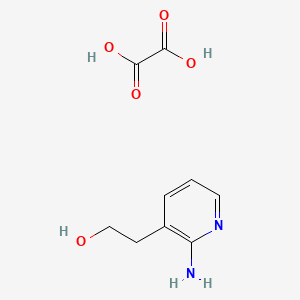
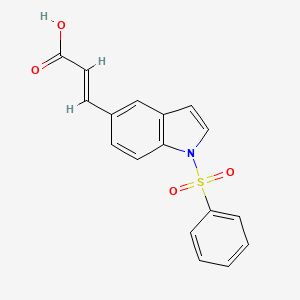

![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)
